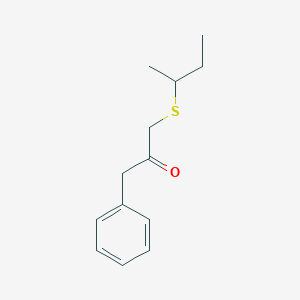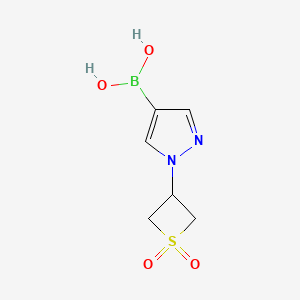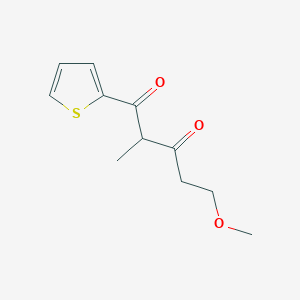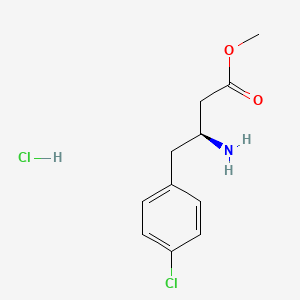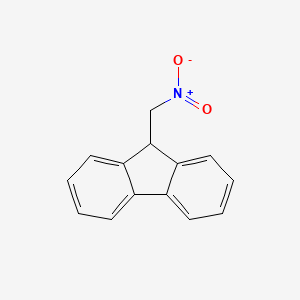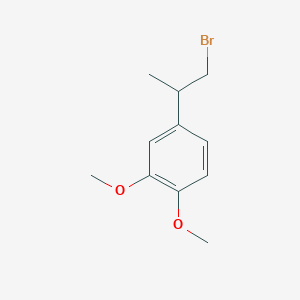
4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene is an organic compound with the molecular formula C11H15BrO2 It is a brominated derivative of dimethoxybenzene, characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a dimethoxybenzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene typically involves the bromination of 1,2-dimethoxybenzene. One common method is the reaction of 1,2-dimethoxybenzene with 1-bromopropane in the presence of a Lewis acid catalyst such as aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2), or thiol (SH) groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-(1-Hydroxypropan-2-yl)-1,2-dimethoxybenzene or 4-(1-Aminopropan-2-yl)-1,2-dimethoxybenzene.
Oxidation: Formation of 4-(1-Oxopropan-2-yl)-1,2-dimethoxybenzene.
Reduction: Formation of 4-(1-Propan-2-yl)-1,2-dimethoxybenzene.
科学研究应用
4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. Additionally, the compound’s dimethoxybenzene moiety can interact with biological macromolecules, potentially affecting their function and activity.
相似化合物的比较
Similar Compounds
- 4-(1-Bromopropan-2-yl)-1,1’-biphenyl
- 1-(1-Bromopropan-2-yl)-4-fluorobenzene
- 1-(1-Bromopropan-2-yl)-4-methoxybenzene
Uniqueness
4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of two methoxy groups enhances its solubility in organic solvents and influences its reactivity compared to other brominated benzene derivatives.
属性
分子式 |
C11H15BrO2 |
|---|---|
分子量 |
259.14 g/mol |
IUPAC 名称 |
4-(1-bromopropan-2-yl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C11H15BrO2/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-6,8H,7H2,1-3H3 |
InChI 键 |
PVIFSSKOVOTYNQ-UHFFFAOYSA-N |
规范 SMILES |
CC(CBr)C1=CC(=C(C=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



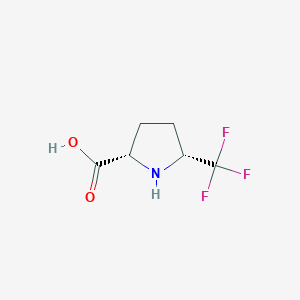
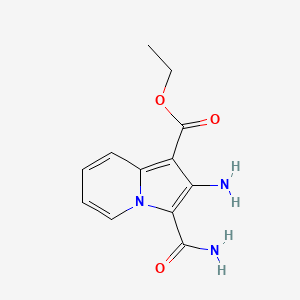
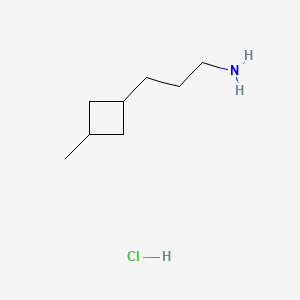
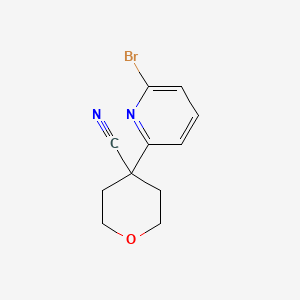
![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride](/img/structure/B15301485.png)
